Cas no 941294-50-4 (Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate)

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key advantages include the presence of both a Boc-protected amino group and an ethyl ester moiety, offering selective reactivity for further functionalization. The oxazole core provides a stable scaffold for constructing biologically active compounds, while the Boc group ensures compatibility with acid-sensitive intermediates. This compound is particularly valuable in peptidomimetics and medicinal chemistry due to its ability to introduce oxazole motifs into target molecules. Its crystalline nature facilitates purification and handling, making it a practical choice for multistep synthetic routes. The ester group also allows for straightforward hydrolysis or transesterification, enhancing its utility in diverse transformations.
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate structure
941294-50-4 structure
商品名:Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
CAS番号:941294-50-4
MF:C11H16N2O5
メガワット:256.25514
MDL:MFCD09475909
CID:856307
PubChem ID:26369933

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
    • Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate
    • Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate
    • Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
    • ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
    • MFCD09475909
    • DTXSID60650020
    • 941294-50-4
    • A859557
    • AKOS015838186
    • Ethyl2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
    • Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected
    • ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate;
    • KKWALHUVCIYBSO-UHFFFAOYSA-N
    • BS-24675
    • ethyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-5-carboxylate
    • SCHEMBL12491653
    • Ethyl 2-(Boc-amino)oxazole-5-carboxylate
    • MDL: MFCD09475909
    • インチ: InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
    • InChIKey: KKWALHUVCIYBSO-UHFFFAOYSA-N
    • ほほえんだ: CCOC(C1=CN=C(O1)NC(OC(C)(C)C)=O)=O

計算された属性

  • せいみつぶんしりょう: 256.10600
  • どういたいしつりょう: 256.10592162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • PSA: 90.66000
  • LogP: 2.27130

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate セキュリティ情報

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR11529-1g
Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected
941294-50-4 98%
1g
£170.00 2025-02-19
TRC
E931963-500mg
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
941294-50-4
500mg
$184.00 2023-05-18
TRC
E931963-250mg
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
941294-50-4
250mg
$121.00 2023-05-18
TRC
E931963-1g
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
941294-50-4
1g
$259.00 2023-05-18
Chemenu
CM191243-5g
Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate
941294-50-4 95%
5g
$380 2024-07-19
abcr
AB236723-1g
Ethyl 2-amino-1,3-oxazole-5-carboxylate, N-BOC protected, 98%; .
941294-50-4 98%
1g
€195.00 2024-06-12
1PlusChem
1P0067VA-1g
Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate
941294-50-4 95%
1g
$153.00 2024-04-19
Ambeed
A641432-5g
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate
941294-50-4 98%
5g
$317.0 2024-04-16
A2B Chem LLC
AC89334-1g
Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate
941294-50-4 98%
1g
$108.00 2024-07-18
Chemenu
CM191243-1g
Ethyl 2-((tert-butoxycarbonyl)-amino)oxazole-5-carboxylate
941294-50-4 95%
1g
$*** 2023-05-29

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate 関連文献

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylateに関する追加情報

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) in Modern Chemical Biology and Medicinal Chemistry

Ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate, identified by the CAS number 941294-50-4, is a significant intermediate in the synthesis of biologically active compounds. This compound belongs to the oxazole class, which has garnered considerable attention in pharmaceutical research due to its versatile structural framework and potential applications in drug development. The presence of a t-butoxycarbonylamino (Boc) group in its structure enhances its utility as a protecting group in peptide synthesis, making it a valuable reagent in medicinal chemistry.

The oxazole moiety, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is known for its stability and reactivity. This structural feature allows ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate to participate in various chemical transformations, including nucleophilic substitutions and condensation reactions. These properties make it a cornerstone in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate has been explored in the context of drug discovery and development. Its role as a precursor in the synthesis of oxazole-based scaffolds has been highlighted in several studies. For instance, researchers have utilized this compound to develop new inhibitors targeting specific biological pathways. The oxazole ring is particularly interesting because it can mimic natural products and bioactive molecules, providing a scaffold for designing drugs with enhanced binding affinity and selectivity.

One notable application of ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including signal transduction and metabolic regulation. Dysregulation of protease activity is associated with several diseases, such as cancer and inflammation. By incorporating oxazole derivatives into protease inhibitors, researchers aim to develop more effective treatments with improved pharmacokinetic profiles.

Moreover, the Boc group in ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate provides stability under basic conditions, making it an excellent protecting group for amino functions during peptide synthesis. This property is particularly useful in multi-step syntheses where selective protection and deprotection are required. The compound's ability to undergo controlled reactions while maintaining structural integrity has made it indispensable in synthetic organic chemistry.

Recent advancements in computational chemistry have further enhanced the utility of ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of drug candidates. These studies have shown that oxazole derivatives can exhibit potent binding to enzymes and receptors, making them promising candidates for therapeutic intervention.

The pharmaceutical industry has also explored ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate as a building block for novel anticancer agents. Oxazole-based compounds have demonstrated efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation. The Boc group's protecting function ensures that the compound remains stable during synthetic modifications, allowing for the introduction of additional functional groups that enhance its biological activity.

In conclusion, ethyl 2-(t-butoxycarbonylamino)oxazole-5-carboxylate (CAS No. 941294-50-4) is a versatile intermediate with significant applications in chemical biology and medicinal chemistry. Its structural features enable participation in diverse chemical transformations, making it a valuable tool for drug discovery and development. The compound's role as a precursor for oxazole-based scaffolds has been instrumental in designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in synthetic chemistry and pharmaceutical science is likely to grow further.

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